molecular formula C13H9ClF2O2S B1353940 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene CAS No. 470716-51-9

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Cat. No.: B1353940
CAS No.: 470716-51-9
M. Wt: 302.72 g/mol
InChI Key: HHEQSSURHUQFCS-UHFFFAOYSA-N
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Description

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene is an organic compound that features a sulfonyl group attached to a benzene ring substituted with chlorine and fluorine atoms

Mechanism of Action

Mode of Action

The presence of a sulfonyl group and a chlorophenyl group in its structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by this compound. Sulfone compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

Given its chemical structure, it is reasonable to hypothesize that it might be well-absorbed due to its lipophilic nature, but this would need to be confirmed through experimental studies .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by exposure to light or high temperatures. Its efficacy could be influenced by the pH of the environment, as this could affect the compound’s ionization state and, consequently, its interactions with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-difluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene.

    1,4-Difluorobenzene: Another precursor used in the synthesis.

    Sulfonyl Fluorides: Compounds with similar sulfonyl groups but different substituents on the benzene ring.

Uniqueness

This compound is unique due to the combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct chemical properties. These properties include increased reactivity in nucleophilic substitution reactions and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylmethyl]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O2S/c14-10-1-4-12(5-2-10)19(17,18)8-9-7-11(15)3-6-13(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQSSURHUQFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432595
Record name 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470716-51-9
Record name 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Process 3: After addition of 2-bromomethyl-1,4-difluorobenzene (12.3 ml, 95.5 mmol) to a suspension of sodium 4-chlorobenzenesulfinate (19.0 g, 95.5 mmol) in butanol (200 ml), the mixture was heated under reflux for 5 hours. The solid thus precipitated was collected by filtration and dissolved in methylene chloride. The resulting solution was washed with brine, dried over MgSO4, and concentrated. The solid thus obtained was recrystallized from hexane, whereby the title compound (12.3 g, 43%) was obtained as colorless needle crystals.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
sodium 4-chlorobenzenesulfinate
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of sodium tungstate dihydrate (1.83 g, 5.54 mmol) as a solution in water (36.56 mL), 1M sulfuric acid (2.50 mL), 2-[[(4-chlorophenyl)thio]methyl]-1,4-difluorobenzene (Example 1) (10 g, 0.37 mol) and Aliquat 336™ (2.99 g, 7.39 mmol) in toluene (500 mL) was heated to 45° C., and 27.5% aqueous hydrogen peroxide (114.2 mL) was added slowly. The mixture was cooled and the unreacted peroxide was quenched by addition of 20wt % sodium metabisulfite solution (120 mL). The layers were separated. The organic phase was washed with water (190 mL) and concentrated to a total volume of approximately 200 mL. Heptane (400 mL) was added and the resulting mixture was cooled to 0° C. and filtered. The wet cake was washed with 2:1 heptane:toluene (200 mL) and then heptane (200 mL). The product was dried in vacuo at 40° C. to yield 107.6 g of 2-[[(4-chlorophenyl)sulfonyl]methyl]-1,4-difluorobenzene (96% yield). 1H NMR CDCl3— as obtained via Method (a).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
114.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
36.56 mL
Type
reactant
Reaction Step Three
Quantity
1.83 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene
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Reactant of Route 6
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